molecular formula C21H18Cl2N2O4S B11106711 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

Cat. No.: B11106711
M. Wt: 465.3 g/mol
InChI Key: ALJCTLJNLQAMTA-UHFFFAOYSA-N
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Description

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorinated phenyl groups, a hydroxyl group, and a sulfonyl-substituted acetohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with 4-chlorobenzyl chloride in the presence of a base to form 2,2-bis(4-chlorophenyl)acetaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield 2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide. Finally, the sulfonylation of this intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine results in the formation of the target compound.

Industrial Production Methods

Industrial production of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,2-bis(4-chlorophenyl)-2-oxo-N’-[(4-methylphenyl)sulfonyl]acetohydrazide.

    Reduction: Formation of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the chlorinated phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.

    4-methylbenzenesulfonyl hydrazide: Contains the sulfonyl group but lacks the chlorinated phenyl groups, leading to different reactivity and applications.

Uniqueness

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(4-methylphenyl)sulfonyl]acetohydrazide is unique due to its combination of chlorinated phenyl groups, a hydroxyl group, and a sulfonyl-substituted acetohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18Cl2N2O4S

Molecular Weight

465.3 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-(4-methylphenyl)sulfonylacetohydrazide

InChI

InChI=1S/C21H18Cl2N2O4S/c1-14-2-12-19(13-3-14)30(28,29)25-24-20(26)21(27,15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16/h2-13,25,27H,1H3,(H,24,26)

InChI Key

ALJCTLJNLQAMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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